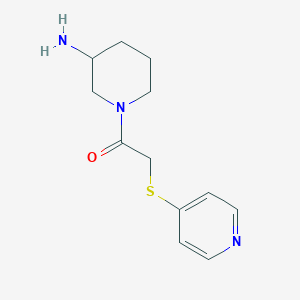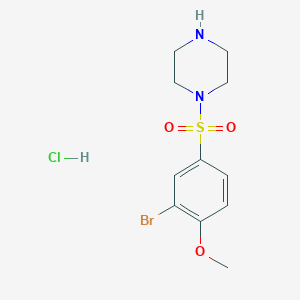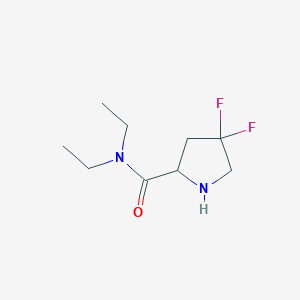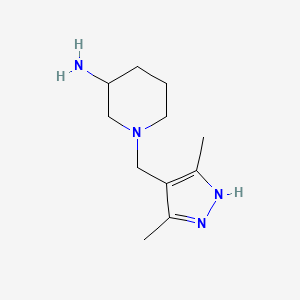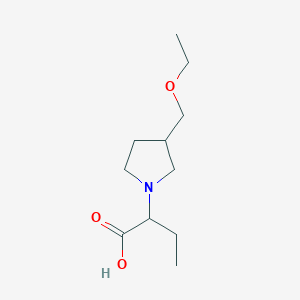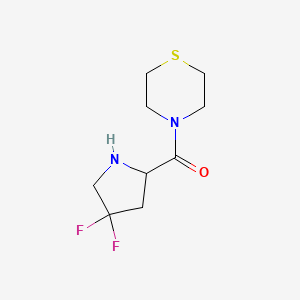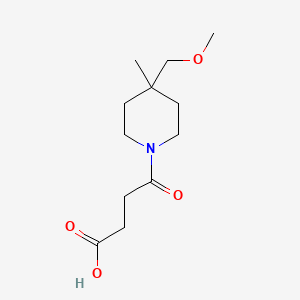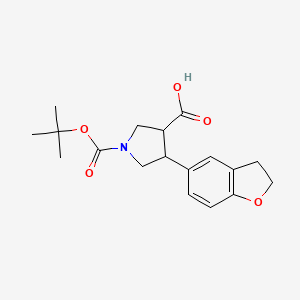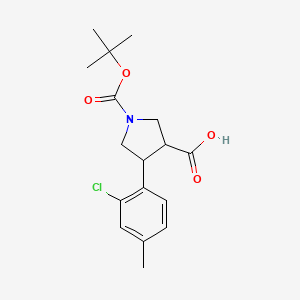![molecular formula C7H11N3O2 B1478405 5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2097957-10-1](/img/structure/B1478405.png)
5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
5-Aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold .
Synthesis Analysis
The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione with potential analgesic and sedative activity has been reported . Eight compounds were synthesized and their analgesic activity was confirmed in the “hot plate” test and in the “writhing” test .Scientific Research Applications
Structural and Synthetic Chemistry
The compound 5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is involved in the synthesis and structural identification of various chemical structures, particularly in the field of heterocyclic chemistry. For instance, it participates in nitrogen cyclization reactions under varying conditions to form N-Aminophthalimides and phthalazine 1,4-diones, a process that also involves Vilsmeier amidination derivatization to probe the structural divergence between these compounds (Chung et al., 2021). Similarly, it's used in the regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines under ultrasound irradiation, indicating its utility in promoting efficiency and yield in chemical reactions (Nikpassand et al., 2010).
Photoluminescent Materials and Organic Electronics
This compound is integral in the synthesis of novel materials, including photoluminescent polymers and organic semiconductors. Research has demonstrated the synthesis of π-conjugated polymers containing the compound, showcasing promising applications in electronic devices due to their photoluminescent properties and stability (Beyerlein & Tieke, 2000). Additionally, it's used in constructing copolymers with quaterthiophene units for organic thin film transistors, indicating its role in the development of high-performance electronic materials (Guo, Sun, & Li, 2014).
Biological Activity
Some derivatives of the compound have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor effects. For instance, studies have synthesized novel derivatives and assessed their in vitro activities, indicating potential applications in medicinal chemistry and drug development (Wójcicka et al., 2017). Moreover, a multicomponent reaction involving the compound led to the formation of novel heterocyclic scaffolds with antibacterial activity, further highlighting its potential in pharmaceutical research (Frolova et al., 2011).
properties
IUPAC Name |
5-amino-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-2-1-4-5(3-10)7(12)9-6(4)11/h4-5H,1-3,8H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMJZAKOWLWKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



